1-Bromo-3,3,3-trifluoroprop-1-ène

Vue d'ensemble

Description

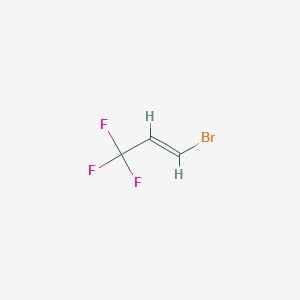

1-Bromo-3,3,3-trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H2BrF3. It is a colorless liquid with a boiling point of approximately 39-40°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1-Bromo-3,3,3-trifluoroprop-1-ene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions enhances its utility:

- Building Block for Trifluoromethylated Compounds : It serves as a precursor for synthesizing trifluoromethylated derivatives, which are important in medicinal chemistry and agrochemicals due to their biological activity.

- Functional Group Transformations : The presence of the bromine atom allows for substitution reactions, enabling the introduction of diverse functional groups into organic molecules. This versatility facilitates the creation of complex molecular architectures.

Table 1: Common Reactions Involving 1-Bromo-3,3,3-trifluoroprop-1-ene

| Reaction Type | Description | Example Products |

|---|---|---|

| Addition Reactions | Reacts with nucleophiles to form derivatives | 3,3,3-trifluoropropyl derivatives |

| Substitution Reactions | Bromine can be replaced by other nucleophiles | Various functionalized products |

| Coupling Reactions | Participates in cross-coupling reactions | More complex fluorinated compounds |

Medicinal Chemistry

The compound's reactivity makes it a candidate for developing biologically active molecules. Research is ongoing to explore its potential applications in pharmaceuticals:

- Anticancer Agents : Derivatives of 1-bromo-3,3,3-trifluoroprop-1-ene have been investigated for their efficacy in synthesizing compounds that exhibit anticancer properties .

- Biologically Active Molecules : Its derivatives are also being studied for their roles in creating new drugs with enhanced therapeutic effects .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, 1-bromo-3,3,3-trifluoroprop-1-ene shows promise in material science:

- Fluoropolymers Production : The compound is employed in the synthesis of fluoropolymers, which are used in various industrial applications due to their chemical resistance and thermal stability .

- Coatings and Adhesives : Research has indicated potential uses in developing advanced coatings and adhesives that require specific chemical properties provided by fluorinated compounds .

Environmental Considerations

While exploring its applications, it is essential to consider the environmental impact of 1-bromo-3,3,3-trifluoroprop-1-ene:

- Ozone Depletion Potential (ODP) : As with many halogenated compounds, there are concerns regarding their environmental footprint. Ongoing studies aim to assess and mitigate any potential adverse effects associated with its use .

Case Studies

Several studies highlight the practical applications of 1-bromo-3,3,3-trifluoroprop-1-ene:

Case Study 1: Synthesis of Anticancer Drugs

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The resulting compounds showed promising activity against various cancer cell lines.

Case Study 2: Development of Fluorinated Polymers

Research into the application of 1-bromo-3,3,3-trifluoroprop-1-ene in creating high-performance fluoropolymers revealed significant improvements in thermal stability and chemical resistance compared to non-fluorinated alternatives.

Mécanisme D'action

Target of Action

1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a valuable synthetic building block in synthetic chemistry . It is primarily targeted towards the synthesis of various fluorinated organic compounds .

Mode of Action

BTP interacts with its targets through several reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These interactions result in the construction of various fluorinated organic compounds .

Biochemical Pathways

The biochemical pathways affected by BTP are those involved in the synthesis of fluorinated organic compounds . The downstream effects of these pathways include the production of a variety of fluorinated organic compounds, which have wide applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Result of Action

The molecular and cellular effects of BTP’s action are the creation of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of BTP. For example, the reactions involving BTP should be conducted in a well-ventilated area to avoid direct contact and ensure safety . Furthermore, the use of appropriate personal protective equipment, such as gloves, goggles, and face shields, is recommended .

Méthodes De Préparation

1-Bromo-3,3,3-trifluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide under controlled conditions . Another method includes the use of bromine and 3,3,3-trifluoropropene in the presence of a catalyst . Industrial production often employs similar methods but on a larger scale, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Bromo-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:

Addition Reactions: It can participate in addition reactions with nucleophiles, forming products such as 3,3,3-trifluoropropyl derivatives.

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to a variety of functionalized products.

Coupling Reactions: It can undergo cross-coupling reactions to form more complex fluorinated compounds.

Common reagents used in these reactions include lithium diisopropylamide, palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Bromo-3,3,3-trifluoroprop-1-ene can be compared with other similar compounds such as:

2-Bromo-3,3,3-trifluoropropene: Similar in structure but differs in the position of the bromine atom.

3,3,3-Trifluoropropene: Lacks the bromine atom, resulting in different reactivity and applications.

The uniqueness of 1-Bromo-3,3,3-trifluoroprop-1-ene lies in its combination of the bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity .

Activité Biologique

1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is an organobromine compound with a unique structure that includes a bromine atom and three fluorine atoms attached to a propene backbone. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

- Molecular Formula : C₃H₃BrF₃

- Molar Mass : Approximately 174.95 g/mol

- Physical State : Clear liquid

- Boiling Point : 57–58 °C

- Density : 1.728 g/cm³

The compound's geometric configuration, specifically the Z-isomer designation, influences its chemical reactivity and interactions with biological systems.

Biological Activity Overview

While specific biological activity data for 1-bromo-3,3,3-trifluoroprop-1-ene is limited, compounds with similar structures often exhibit notable biological interactions. Organobromine compounds can have varying effects on biological systems, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms.

- Potential Toxicity : Some organobromine compounds are known for their toxicological profiles, necessitating careful evaluation of BTP's safety.

Table 1: Comparison of Similar Organobromine Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-2,2-difluoroethene | C₂H₂BrF₂ | Used in polymer synthesis; potential antimicrobial |

| 2-Bromo-3,3,3-trifluoropropene | C₃H₃BrF₃ | Similar trifluoromethyl group; varying reactivity |

| 1-Chloro-2,2-difluoroethene | C₂H₂ClF₂ | Used in refrigerants; potential environmental impact |

Reaction Mechanisms and Theoretical Studies

Recent theoretical studies have investigated the interaction of BTP with hydroxyl (OH) free radicals. These studies reveal multiple reaction pathways that are crucial for understanding its atmospheric chemistry and potential environmental impacts:

- Addition Reactions : The primary pathway involves the addition of hydroxyl radicals to the carbon-carbon double bond.

- H Atom Abstraction : Another significant pathway is the abstraction of hydrogen atoms from the compound.

The potential energy surfaces (PES) for these reactions have been calculated using advanced computational methods, providing insights into the reaction mechanisms and energy barriers involved in BTP's interactions with reactive species .

Table 2: Key Reaction Pathways with Hydroxyl Radicals

| Reaction Pathway | Description | Energy Barrier (kJ/mol) |

|---|---|---|

| OH Addition | Addition to the double bond | Varies by temperature |

| H Atom Abstraction | Abstraction leading to formation of new products | Varies by temperature |

Synthesis Methods

The synthesis of 1-bromo-3,3,3-trifluoroprop-1-ene typically involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr) under controlled conditions. Key synthesis methods include:

- Catalytic Reaction : Utilizing Lewis acids as catalysts at elevated temperatures (50–350 °C).

- Non-Catalytic Reaction : Direct reaction without catalysts under similar temperature conditions.

These methods are essential for producing BTP in commercial quantities while minimizing side reactions .

Case Studies and Applications

Research has highlighted several applications for BTP:

- Fire Suppression Agents : BTP has been studied as a potential fire extinguishing agent due to its efficiency compared to traditional agents like HALON 1301 .

- Environmental Impact Studies : Understanding its reactivity with atmospheric radicals helps assess its environmental fate and degradation pathways.

Propriétés

IUPAC Name |

(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHWZVROHBBAM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075248 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-33-3, 149597-47-7 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.